molecular formula C19H21N5O6S B15008072 7-(2,4-Dimorpholin-4-yl-5-nitrophenyl)-3-thioxo-8-oxa-2,4-diazabicyclo[4.2.0]oct-1(6)-en-5-one

7-(2,4-Dimorpholin-4-yl-5-nitrophenyl)-3-thioxo-8-oxa-2,4-diazabicyclo[4.2.0]oct-1(6)-en-5-one

Cat. No.: B15008072
M. Wt: 447.5 g/mol
InChI Key: URWSGDPPIZGQRJ-UHFFFAOYSA-N
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Description

7-(2,4-Dimorpholin-4-yl-5-nitrophenyl)-3-thioxo-8-oxa-2,4-diazabicyclo[420]oct-1(6)-en-5-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

The synthesis of 7-(2,4-Dimorpholin-4-yl-5-nitrophenyl)-3-thioxo-8-oxa-2,4-diazabicyclo[4.2.0]oct-1(6)-en-5-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the bicyclic core through a series of cyclization reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high efficiency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Substitution: The morpholine rings can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-(2,4-Dimorpholin-4-yl-5-nitrophenyl)-3-thioxo-8-oxa-2,4-diazabicyclo[4.2.0]oct-1(6)-en-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other bicyclic structures with morpholine and nitro groups. 7-(2,4-Dimorpholin-4-yl-5-nitrophenyl)-3-thioxo-8-oxa-2,4-diazabicyclo[4.2.0]oct-1(6)-en-5-one is unique due to its specific arrangement of functional groups and the presence of the thioxo group. This uniqueness may confer specific properties that are not found in other similar compounds.

Properties

Molecular Formula

C19H21N5O6S

Molecular Weight

447.5 g/mol

IUPAC Name

7-(2,4-dimorpholin-4-yl-5-nitrophenyl)-3-sulfanylidene-8-oxa-2,4-diazabicyclo[4.2.0]oct-1(6)-en-5-one

InChI

InChI=1S/C19H21N5O6S/c25-17-15-16(30-18(15)21-19(31)20-17)11-9-14(24(26)27)13(23-3-7-29-8-4-23)10-12(11)22-1-5-28-6-2-22/h9-10,16H,1-8H2,(H2,20,21,25,31)

InChI Key

URWSGDPPIZGQRJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2C3C4=C(O3)NC(=S)NC4=O)[N+](=O)[O-])N5CCOCC5

Origin of Product

United States

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